Quinomycin C Binds DNA 2–6 Times Stronger Than Echinomycin (Quinomycin A)
Quinomycin C demonstrates a significantly higher binding constant for DNA compared to echinomycin (quinomycin A). When assayed against Micrococcus lysodeikticus DNA using solvent-partition analysis, the binding constants for Quinomycin C were found to be 2–6 times greater than those for echinomycin under identical experimental conditions [1].
| Evidence Dimension | DNA binding constant (Ka) relative to echinomycin |
|---|---|
| Target Compound Data | 2–6 times larger Ka |
| Comparator Or Baseline | Echinomycin (Quinomycin A) |
| Quantified Difference | 2–6-fold increase in binding affinity |
| Conditions | Micrococcus lysodeikticus DNA; solvent-partition analysis |
Why This Matters
Higher DNA binding affinity can translate to increased potency in downstream applications requiring strong DNA intercalation, making Quinomycin C a more effective tool for inhibiting DNA-dependent processes.
- [1] Lee, J. S., & Waring, M. J. (1978). Bifunctional intercalation and sequence specificity in the binding of quinomycin and triostin antibiotics to deoxyribonucleic acid. Biochemical Journal, 173(1), 115–128. View Source
